1,3-Dinitrobenzo(e)pyrene

Description

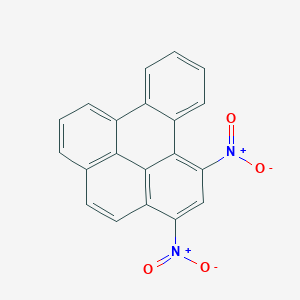

1,3-Dinitrobenzo(e)pyrene (CAS: 134874-62-7) is a nitro-substituted polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C20H10N2O4 and a molecular weight of 342.30 g/mol. This compound belongs to a class of environmental pollutants formed through incomplete combustion processes, such as diesel exhaust and industrial emissions. Nitro-PAHs are of significant concern due to their mutagenic and carcinogenic properties, often exceeding the toxicity of their parent PAHs .

Properties

CAS No. |

134874-62-7 |

|---|---|

Molecular Formula |

C20H10N2O4 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

6,8-dinitrobenzo[e]pyrene |

InChI |

InChI=1S/C20H10N2O4/c23-21(24)16-10-17(22(25)26)19-14-6-2-1-5-12(14)13-7-3-4-11-8-9-15(16)20(19)18(11)13/h1-10H |

InChI Key |

RNDDJWKCHWDEDA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

134874-62-7 |

Synonyms |

1,3-DINITRO-BENZO(E)PYRENE |

Origin of Product |

United States |

Scientific Research Applications

Environmental Monitoring

Detection in Environmental Samples

1,3-DNBeP has been identified in various environmental matrices, including surface soil and airborne particles. Studies have employed high-performance liquid chromatography (HPLC) methods to quantify its presence in these samples. For instance, research demonstrated that 1,3-DNBeP contributes significantly to the mutagenicity of surface soils, with a correlation coefficient of indicating a strong relationship between the concentration of 1,3-DNBeP and the mutagenic potential of the soil extracts .

Case Study: Soil and Airborne Particles

A study conducted in Japan found that 1,3-DNBeP was detected in surface soils across various regions, contributing approximately 17.3% to the overall mutagenicity observed in soil samples when tested against Salmonella typhimurium TA98 . Additionally, airborne concentrations ranged from 19 to 76 fg/m³, highlighting its pervasive presence in urban environments .

Toxicological Research

Mutagenicity and Genotoxicity Studies

1,3-DNBeP is recognized as a potent bacterial mutagen. In laboratory settings, it has shown significant mutagenic activity in Salmonella typhimurium, with revertant counts reaching as high as 285,000 revertants/nmol . Furthermore, studies involving mammalian cell lines (e.g., HepG2) have demonstrated its capacity to induce mutations in the hprt gene and cause DNA damage .

Mechanistic Investigations

Research into the mechanisms of action for 1,3-DNBeP has revealed its involvement in oxidative stress pathways and aryl hydrocarbon receptor (AhR) signaling. For example, developmental toxicity assays using zebrafish embryos indicated that exposure to 1,3-DNBeP resulted in significant morphological malformations and increased mortality rates at low concentrations . These findings underscore the compound's relevance in developmental toxicology.

Public Health Implications

Cancer Risk Assessment

Given its potent mutagenicity and widespread environmental presence, 1,3-DNBeP is a candidate for risk assessment regarding cancer development. Its detection in urban air pollution sources raises concerns about long-term exposure effects on human health. Epidemiological studies are needed to explore correlations between exposure levels and cancer incidence rates.

Summary Table of Key Findings

| Application Area | Details |

|---|---|

| Environmental Monitoring | Detected in surface soils and airborne particles; contributes significantly to soil mutagenicity. |

| Toxicological Research | Exhibits high mutagenic activity; induces mutations in bacterial and mammalian cell lines. |

| Public Health Implications | Potential cancer risk; requires further epidemiological studies for assessment. |

Comparison with Similar Compounds

Comparison with Structurally Similar Nitro-PAHs

Structural and Electronic Properties

The position of nitro groups significantly influences molecular geometry and reactivity. For example:

- 1,6-Dinitrobenzo[a]pyrene (1,6-DNBaP) and 3,6-Dinitrobenzo[a]pyrene (3,6-DNBaP) exhibit nearly identical ionization potentials (IP), electron affinities (EA), and polarizabilities. However, their dipole moments differ substantially: 3,6-DNBaP has a dipole moment of 8.2 D (DFT level), while 1,6-DNBaP is lower due to symmetry .

- 1,3-Dinitrobenzo(e)pyrene likely shares similar electronic properties but may exhibit distinct dipole moments and solubility due to nitro group orientation.

Mutagenic Potency

Nitro-PAHs are potent direct-acting mutagens in bacterial assays:

| Compound | Salmonella Strain (TA98) | Revertants/nmole | Key Mechanism |

|---|---|---|---|

| 3,6-Dinitrobenzo[a]pyrene | TA98 | 137,000 | Nitroreductase activation |

| 1,6-Dinitrobenzo[a]pyrene | TA98 | Similar potency | Frameshift mutations |

| This compound | Data not available | — | Inferred similar activation |

The high mutagenicity of 3,6-dinitrobenzo[a]pyrene in TA98 strains is attributed to nitroreductase-mediated metabolic activation .

Carcinogenicity in Animal Models

Subcutaneous injection studies in rats highlight the carcinogenic risks of nitro-PAH isomers:

| Compound | Total Dose (µg) | Tumor Incidence (%) | Tumor Type |

|---|---|---|---|

| 3,6-Dinitrobenzo[al]pyrene | 1000 | 70% (14/20 rats) | Malignant subcutaneous tumors |

| Benzo[a]pyrene (Control) | 1000 | 0% | — |

| 1,6-Dinitrobenzo[a]pyrene | Data limited | Positive in rats | Fibrosarcoma |

3,6-Dinitrobenzo[al]pyrene induced tumors at 70% incidence in rats, surpassing benzo[a]pyrene’s carcinogenicity .

Environmental Occurrence and Sources

Preparation Methods

Direct Nitration of Benzo(e)pyrene

The most widely documented method for synthesizing 1,3-DNBeP involves the nitration of benzo(e)pyrene (BeP) using concentrated nitric acid. In a representative procedure, BeP is dissolved in a mixture of fuming nitric acid (d = 1.38–1.42) and sulfuric acid at 0–5°C under inert atmospheric conditions. The reaction proceeds via electrophilic aromatic substitution, with the nitro groups preferentially attaching to the 1- and 3-positions of the BeP backbone due to steric and electronic factors.

Critical Parameters :

-

Acid Concentration : Higher nitric acid densities (>1.38) favor dinitro product formation but increase the risk of over-nitration.

-

Temperature : Reactions conducted below 5°C minimize side products such as trinitro derivatives.

-

Reaction Time : Optimal yields (≈45–50%) are achieved after 6–8 hours, with prolonged durations leading to decomposition.

Post-reaction, the crude mixture contains 1,3-DNBeP alongside mononitro isomers (e.g., 1-nitroBeP, 3-nitroBeP) and trace dinitro byproducts (e.g., 1,6-DNBeP). Separation is typically achieved via sequential solvent extraction and precipitation.

Reductive-Amination-Assisted Purification

To isolate 1,3-DNBeP from complex mixtures, studies have employed reductive amination followed by diazotization. The dinitroBeP fraction is treated with sodium hydrosulfide (NaSH) in dimethylformamide (DMF), selectively reducing one nitro group to an amine (e.g., 1-amino-3-nitroBeP). The amine intermediate is then diazotized with nitrous acid (HNO₂) and reconverted to 1,3-DNBeP via thermal decomposition of the diazonium salt.

Advantages :

-

Enhances isomer purity to >95% by eliminating structurally similar contaminants.

-

Avoids labor-intensive chromatographic steps in early purification phases.

Chromatographic Purification Strategies

Silica Gel Column Chromatography

Crude 1,3-DNBeP extracts are subjected to silica gel chromatography using gradient elution with hexane-toluene mixtures. The dinitro fraction elutes at hexane:toluene (1:1 v/v), while mononitro isomers require higher polarity solvents (e.g., toluene:ethyl acetate).

Performance Metrics :

High-Performance Liquid Chromatography (HPLC)

Two-dimensional HPLC systems are employed for final polishing. A phenyl-hexyl column (e.g., Cosmosil 5C18-MS-II) with acetonitrile-water gradients achieves baseline separation of 1,3-DNBeP from co-eluting isomers. Fluorescence detection (ex: 319 nm, em: 443 nm) enhances sensitivity, with limits of detection (LOD) as low as 0.1 pg/µL.

Operational Conditions :

-

Mobile Phase : 70% acetonitrile at 0.7 mL/min.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃) : Aromatic protons resonate at δ 8.9–9.2 ppm (doublets for nitro-adjacent hydrogens).

-

¹³C NMR : Nitro-substituted carbons appear at δ 148–152 ppm, distinct from unsubstituted PAHs.

Mass Spectrometry (MS) :

Purity Assessment

High-Resolution MS (HRMS) :

HPLC-DAD :

Comparative Analysis of Synthesis Methods

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 1,3-Dinitrobenzo(e)pyrene in environmental matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is optimal. For separation, use a C18 reverse-phase column with a gradient elution system (e.g., acetonitrile/water). Calibrate with certified standards like Benzo[e]pyrene-d12 (isotopically labeled internal standard) to account for matrix effects .

- Key Considerations : Validate method sensitivity using spiked recovery experiments in soil or particulate matter samples. Limit of detection (LOD) should be ≤ 0.1 µg/L for aqueous samples .

Q. How can researchers synthesize this compound with high purity?

- Protocol : Nitrate Benzo(e)pyrene (CAS 192-97-2) using a mixture of concentrated nitric and sulfuric acids under controlled temperature (0–5°C). Purify the product via silica gel chromatography with dichloromethane/hexane (3:7 v/v). Confirm purity (>98%) via melting point (mp 178–179°C) and nuclear magnetic resonance (NMR) spectroscopy .

- Data : Physicochemical properties: Molecular weight = 342.30 g/mol; density = 1.557 g/cm³; vapor pressure = 3.6 × 10⁻¹³ mmHg at 25°C .

Q. What experimental conditions are critical for assessing the solubility and stability of this compound?

- Approach : Conduct solubility studies in organic solvents (e.g., methylene chloride, benzene) at 25°C using UV-Vis spectroscopy. For stability, expose the compound to UV light (254 nm) and measure degradation kinetics via HPLC. Store solutions in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How do cytochrome P450 isoforms influence the metabolic activation of this compound in mammalian systems?

- Experimental Design : Use recombinant human CYP1A1, CYP1B1, and CYP2A13 enzymes in vitro to assess metabolic conversion. Monitor formation of hydroxylated metabolites (e.g., 3-hydroxy derivatives) via LC-MS/MS. Compare mutagenicity in Salmonella typhimurium TA98 + S9 (with/without enzyme inhibitors) .

- Key Finding : CYP1A1 shows higher catalytic activity for nitro-reduction, generating reactive intermediates that bind DNA (e.g., forming bulky adducts) .

Q. What computational models predict the electron affinity and reactivity of this compound in environmental redox reactions?

- Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate electron affinity (EA) and ionization potential (IP). Validate against experimental data from negative-ion mass spectrometry (N/P sensitivity ratios). Correlate EA with observed oxidative stress in cellular assays .

- Data : Predicted EA ≈ 0.5–0.6 eV, similar to Benzo[a]pyrene (N/P = 400), suggesting enhanced radical formation in anaerobic environments .

Q. How does this compound interact with DNA repair pathways in human lung epithelial cells?

- Approach : Expose cells to sub-cytotoxic concentrations (0.1–10 µM) and assess DNA damage via comet assay and γ-H2AX foci quantification. Knock down repair proteins (e.g., XPA, OGG1) using siRNA to identify critical pathways. Measure adduct formation via ³²P-postlabeling .

- Contradiction Analysis : While bulky adducts are primarily repaired by nucleotide excision repair (NER), nitro-group-induced oxidative lesions may overwhelm base excision repair (BER), leading to replication errors .

Contradictions and Knowledge Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.